Product packaging for 1-Phenyl-1H-pyrrolo[2,3-c]pyridine(Cat. No.:)

1-Phenyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B11901010
M. Wt: 194.23 g/mol
InChI Key: BEXAOGSITTZUEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Phenyl-1H-pyrrolo[2,3-c]pyridine is a useful research compound. Its molecular formula is C13H10N2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2 B11901010 1-Phenyl-1H-pyrrolo[2,3-c]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

1-phenylpyrrolo[2,3-c]pyridine

InChI

InChI=1S/C13H10N2/c1-2-4-12(5-3-1)15-9-7-11-6-8-14-10-13(11)15/h1-10H

InChI Key

BEXAOGSITTZUEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CC3=C2C=NC=C3

Origin of Product

United States

The Significance of Pyrrolopyridine Scaffolds in Modern Medicinal Chemistry

Pyrrolopyridine scaffolds, which are bicyclic heterocyclic compounds composed of a fused pyrrole (B145914) and pyridine (B92270) ring, are considered "privileged structures" in medicinal chemistry. epa.gov This designation stems from their ability to bind to multiple biological targets with high affinity, making them versatile starting points for drug discovery. nih.gov The inherent structural features of pyrrolopyridines, including their aromaticity and the presence of nitrogen atoms capable of forming hydrogen bonds, allow them to mimic the purine (B94841) ring of ATP, a key molecule in many biological processes. nih.gov This mimicry enables them to act as inhibitors of various kinases, enzymes that play crucial roles in cell signaling and are often implicated in diseases like cancer. nih.govpitt.edu

The therapeutic potential of pyrrolopyridine derivatives is vast, with demonstrated activities including anticancer, antiviral, anti-inflammatory, and antimicrobial effects. researchgate.netresearchgate.net A notable example of a successful drug based on this scaffold is vemurafenib, which is used in the treatment of melanoma. nih.gov Furthermore, the pyrrolopyridine ring is a key component of fostemsavir, an antiretroviral drug used to treat HIV. nih.gov The diverse biological activities exhibited by compounds containing this scaffold underscore its importance in the development of new medicines. researchgate.netmdpi.com

Isomeric Diversity of Pyrrolopyridines and Specific Focus on the Pyrrolo 2,3 C Pyridine System

The fusion of a pyrrole (B145914) and a pyridine (B92270) ring can result in six distinct structural isomers, each with a unique arrangement of the nitrogen atoms. mdpi.comresearchgate.net This isomeric diversity contributes to the wide range of biological activities observed for this class of compounds. The specific isomer dictates the three-dimensional shape and electronic properties of the molecule, influencing how it interacts with biological targets.

This article focuses specifically on the pyrrolo[2,3-c]pyridine isomer. cymitquimica.com This particular arrangement of the fused rings provides a unique chemical architecture for the development of targeted therapies. Research has shown that derivatives of the pyrrolo[2,3-c]pyridine scaffold can be potent and selective inhibitors of various enzymes, highlighting the importance of this specific isomeric form in medicinal chemistry.

Rationale for Academic Research on 1 Phenyl 1h Pyrrolo 2,3 C Pyridine Derivatives

Rationale for Scaffold Utilization in Rational Drug Design

The selection of a core scaffold is a critical first step in rational drug design, and the this compound framework offers several compelling advantages that justify its use. Azaindoles, the parent class to which this scaffold belongs, are recognized as important structures in the regulation of biological processes and are widely employed in the development of new pharmaceuticals. uni-rostock.de Their significance is underscored by their presence in a large number of biologically active molecules, particularly those with antitumor properties. uni-rostock.de

The this compound scaffold itself has been identified as a key component in the development of inhibitors for specific enzymes, highlighting its potential in targeted therapies. For instance, derivatives of this scaffold have been investigated as inhibitors of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). google.com SSAO is an enzyme implicated in inflammatory processes and vascular complications, making its inhibitors promising candidates for treating a variety of diseases. The synthesis of this compound has been documented in the context of developing such inhibitors, demonstrating the direct applicability of this scaffold in medicinal chemistry programs. google.com

Furthermore, substituted versions of the this compound core have been explored as inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme family involved in DNA repair, genomic stability, and programmed cell death. lookchem.com The development of PARP inhibitors is a major focus in oncology research, and the inclusion of the this compound moiety in potential inhibitors underscores its value as a pharmacologically relevant scaffold. lookchem.com The inherent properties of the azaindole nucleus, such as its ability to participate in hydrogen bonding and π-stacking interactions, make it well-suited for binding to the active sites of enzymes like kinases and polymerases.

The versatility of the this compound scaffold is further demonstrated by the availability of its derivatives for various research applications, indicating a broader interest within the scientific community. bldpharm.combldpharm.com The structural rigidity of the fused ring system, combined with the synthetic accessibility for introducing a variety of substituents, allows for the fine-tuning of physicochemical and pharmacological properties.

Molecular Hybridization and Scaffold Hopping Methodologies in Pyrrolo[2,3-c]pyridine Design

While direct examples of molecular hybridization and scaffold hopping specifically for this compound are not extensively documented in publicly available literature, the broader class of pyrrolopyridines and related azaindoles are frequently subjected to these powerful drug design strategies. These methodologies are instrumental in discovering novel compounds with improved potency, selectivity, and pharmacokinetic profiles.

Molecular hybridization involves the combination of two or more pharmacophoric elements from different bioactive molecules to create a new hybrid compound with potentially enhanced or dual activity. For the this compound scaffold, one could envision hybrid molecules that merge its structural features with those of known ligands for a particular target. For example, a fragment from a known kinase inhibitor could be appended to the this compound core to generate a novel inhibitor with a different binding mode or improved properties.

Scaffold hopping is a computational or experimental strategy aimed at identifying isosteric or bioisosteric replacements for a core molecular scaffold while retaining similar biological activity. This approach is valuable for navigating intellectual property landscapes, improving physicochemical properties, or overcoming liabilities of an existing chemical series. The this compound scaffold can itself be considered a result of scaffold hopping from other bicyclic systems like indoles or other azaindole isomers. Researchers might "hop" from a known indole-based drug to a this compound analog to explore new chemical space and potentially discover compounds with superior therapeutic profiles. The azaindole framework is a known bioisostere of indoles and pyrrolopyrimidines, making it a prime candidate for such strategic design approaches. google.com

Rational Design Principles for Modulating Biological Target Interactions with this compound Derivatives

The rational design of derivatives based on the this compound scaffold is guided by established principles of medicinal chemistry, aiming to optimize interactions with specific biological targets. The core structure provides a platform for systematic modification at several positions, allowing for the modulation of biological activity and physicochemical properties.

The synthesis of derivatives such as 2-(4-methoxyphenyl)-1-phenyl-1H-pyrrolo[2,3-c]pyridine and 2-chloro-1-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxaldehyde illustrates the chemical feasibility of introducing substituents at various points on the pyrrolopyridine ring system. uni-rostock.delookchem.com These modifications are crucial for probing the structure-activity relationship (SAR) and for tailoring the molecule to fit the binding pocket of a target protein.

Key principles in the rational design of this compound derivatives include:

Modification of the Pyrrole (B145914) Ring: The pyrrole moiety offers sites for substitution that can be critical for establishing key binding interactions, such as hydrogen bonds. For instance, the introduction of a carboxaldehyde group at the 3-position, as seen in 2-chloro-1-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxaldehyde , provides a handle for further chemical elaboration or for direct interaction with the target. lookchem.com

The following table provides examples of synthesized derivatives of the this compound scaffold and their context, illustrating the application of these design principles.

Compound NameCore ScaffoldInvestigated as/forReference
This compoundThis compoundSSAO Inhibitors google.com
2-(4-methoxyphenyl)-1-phenyl-1H-pyrrolo[2,3-c]pyridineThis compoundSynthetic Intermediate uni-rostock.de
2-chloro-1-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxaldehydeThis compoundPARP Inhibitors lookchem.com

By systematically applying these rational design principles, medicinal chemists can explore the chemical space around the this compound scaffold to develop novel drug candidates with optimized efficacy and safety profiles.

Structure Activity Relationship Sar Studies of 1 Phenyl 1h Pyrrolo 2,3 C Pyridine Derivatives

Positional and Substituent Effects on Biological Activity Modulation

The biological activity of 1-phenyl-1H-pyrrolo[2,3-c]pyridine derivatives is highly sensitive to the nature and position of substituents on both the core heterocyclic system and the N1-phenyl ring.

The N1-phenyl group plays a significant role in the pharmacological activity of this class of compounds. SAR studies on a series of LSD1 inhibitors revealed that substitutions on this phenyl ring are critical for potency.

Initial designs explored various substituents at the N1-position of the pyrrolo[2,3-c]pyridine core. The introduction of a phenyl group was a key starting point. Further optimization focused on substituting this phenyl ring. For instance, replacing an initial 4-cyanophenyl group with a 4-methoxyphenyl group led to a notable increase in inhibitory activity against LSD1.

Further exploration of the N1-phenyl moiety showed that the position and type of substituent are crucial. A shift of the methoxy group from the para (4-position) to the meta (3-position) resulted in a significant improvement in potency. This suggests that the 3-position is more favorable for interaction with the target enzyme. The introduction of a hydroxyl group at the 3-position, often as a bioisostere for the methoxy group, was also investigated to enhance target engagement.

CompoundN1-Phenyl SubstituentLSD1 IC₅₀ (nM)
Example 14-CN>10000
Example 24-OCH₃1650
Example 33-OCH₃241
Example 43-OH158

Modifications to the bicyclic pyrrolo[2,3-c]pyridine core are instrumental in modulating the activity of these derivatives. Research into LSD1 inhibitors demonstrated that substitutions at the C3 position of the ring system are particularly important.

A key strategy involved introducing a side chain at the C3 position. It was found that incorporating a cyclopropylamine moiety at this position was highly beneficial for potent LSD1 inhibition. This specific substitution appears to be a critical pharmacophoric feature for this class of compounds, as it is believed to interact with the flavin adenine (B156593) dinucleotide (FAD) cofactor of the LSD1 enzyme.

Systematic exploration confirmed that an unsubstituted cyclopropylamine at the C3 position yielded the highest potency. The introduction of methyl groups onto the cyclopropyl ring led to a decrease in activity, indicating that the size and steric profile of this group are finely tuned for optimal target binding.

CompoundC3-SubstituentLSD1 IC₅₀ (nM)
Example 5Cyclopropylamine158
Example 6(1-Methyl)cyclopropylamine456
Example 7(2-Methyl)cyclopropylamine>10000

The most successful derivatives feature a direct amine linkage, specifically a secondary amine, connecting the C3 carbon of the pyrrolopyridine ring to a cyclopropyl group. This linker chemistry is vital for the compound's mechanism of action, allowing it to act as a reversible inhibitor. The amine group is believed to form key interactions within the active site of the LSD1 enzyme.

Alterations to this linkage, such as extending it or replacing the amine, have not been reported as beneficial, underscoring the importance of the specific N-cyclopropyl moiety at the C3 position for molecular performance.

Conformational Preferences and Stereochemical Effects in SAR Analysis

The three-dimensional arrangement of atoms and the presence of stereocenters can have a profound impact on the biological activity of this compound derivatives. When substituents are introduced that create chiral centers, the different stereoisomers can exhibit markedly different potencies.

In the SAR of LSD1 inhibitors, the introduction of a methyl group on the cyclopropylamine moiety at the C3-position created stereoisomers. It was observed that the stereochemistry of these substituents influences activity. For example, when a 2-methylcyclopropylamine group was attached, the resulting diastereomers showed a significant drop in activity compared to the unsubstituted cyclopropylamine. This suggests that the specific conformation and steric hindrance introduced by the methyl group, depending on its orientation, disrupt the optimal binding of the molecule to the target enzyme.

While detailed conformational analyses for this specific scaffold are not extensively published, the sensitivity of activity to substituent placement strongly implies that a precise conformational arrangement is necessary for effective ligand-target recognition.

Development of SAR Models for Optimized Biological Responses

The systematic data gathered from modifying the this compound scaffold allows for the development of clear SAR models to guide further optimization. For the series of LSD1 inhibitors, a robust SAR model has emerged from the research. nih.gov

This model indicates three critical regions of the molecule for potent biological activity:

The N1-Substituent: A substituted phenyl ring is preferred. Specifically, a small electron-donating group, such as a hydroxyl or methoxy group, at the 3-position of the phenyl ring is optimal for activity.

The Pyrrolo[2,3-c]pyridine Core: This scaffold serves as the central structural anchor for the key interacting moieties.

The C3-Amine Moiety: An N-cyclopropylamine substituent at this position is essential for high potency. The cyclopropyl ring should remain unsubstituted, as the addition of even small groups like methyl is detrimental to activity.

These findings provide a clear roadmap for designing new derivatives with potentially enhanced biological responses. The model suggests that future efforts should focus on maintaining the core N-cyclopropyl-1-(3-hydroxyphenyl)-1H-pyrrolo[2,3-c]pyridin-3-amine structure while potentially exploring other bioisosteric replacements or minor modifications that adhere to the established steric and electronic requirements.

Pharmacological Target Exploration and Mechanistic Insights for 1h Pyrrolo 2,3 C Pyridine Derivatives

Kinase Modulation by Pyrrolo[2,3-c]pyridine Analogues

Derivatives of the pyrrolopyridine core have been extensively investigated as kinase inhibitors, owing to the scaffold's ability to mimic the adenine (B156593) ring of ATP and form crucial interactions within the kinase ATP-binding site.

Inhibition of Receptor Tyrosine Kinases (e.g., CSF1R/FMS, FGFRs, c-Met)

Colony-Stimulating Factor-1 Receptor (CSF1R/FMS): The CSF1R kinase, a key player in the proliferation and survival of monocytes and macrophages, is a target for anti-inflammatory and anticancer therapies. nih.gov A series of pyrrolo[3,2-c]pyridine derivatives have been identified as potent FMS kinase inhibitors. nih.gov For instance, the lead compound KIST101029 showed an IC50 of 96 nM. nih.gov Further optimization led to the discovery of compound 1r , which exhibited a more potent IC50 of 30 nM against FMS kinase and an IC50 of 84 nM in a cell-based bone marrow-derived macrophage (BMDM) growth assay. nih.gov This compound demonstrated over 33-fold selectivity for FMS compared to other kinases like FLT3 and c-MET. nih.govnih.gov

Fibroblast Growth Factor Receptors (FGFRs): Abnormal activation of the FGFR signaling pathway is implicated in various cancers, making it an attractive therapeutic target. researchgate.netnih.gov Researchers have developed 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors. researchgate.netnih.gov Starting from a lead compound with moderate activity, structural optimization resulted in compound 4h , which displayed pan-FGFR inhibitory activity with IC50 values of 7 nM, 9 nM, and 25 nM for FGFR1, FGFR2, and FGFR3, respectively. researchgate.netnih.gov

c-Met: The HGF/c-Met signaling pathway is crucial in many cancers. mdpi.com The pyrrolopyridine scaffold has been explored for its potential to inhibit this receptor tyrosine kinase. A study of 1H-pyrrolo[2,3-b]pyridine derivatives identified compounds with significant cytotoxic activity, suggesting potential c-Met inhibition. mdpi.com Separately, the pyrrolo[3,2-c]pyridine derivative 1r , a potent FMS inhibitor, also showed moderate inhibitory activity against c-Met kinase, with an inhibition of 40% at a 1 µM concentration. nih.govnih.gov Additionally, pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to have nanomolar inhibitory potency against c-Met. touro.edu

CompoundTarget KinaseIC50 (nM)Source(s)
KIST101029 CSF1R/FMS96 nih.gov
Compound 1r CSF1R/FMS30 nih.gov
Compound 4h FGFR17 researchgate.netnih.gov
Compound 4h FGFR29 researchgate.netnih.gov
Compound 4h FGFR325 researchgate.netnih.gov
Compound 9 c-Met22.8

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK8)

Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator and has been identified as a colorectal oncogene. A novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 22 (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide), was discovered as a potent type II CDK8 inhibitor. This compound exhibited a strong kinase inhibitory activity with an IC50 value of 48.6 nM. Mechanistically, it was found to target CDK8, leading to the indirect inhibition of β-catenin activity and downregulation of the WNT/β-catenin signaling pathway.

Other Kinase Targets (e.g., SGK-1, JAK3)

Janus Kinase 3 (JAK3): JAKs are critical in regulating inflammatory and immune responses. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent and selective JAK3 inhibitors for potential use in treating immune diseases like organ transplant rejection. Optimization of a lead compound led to compound 31 , a 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative with potent JAK3 inhibitory activity. Another analogue, compound 14c , was also identified as a potent and moderately selective JAK3 inhibitor (IC50 = 3.5 nM) that demonstrated an immunomodulating effect on IL-2-stimulated T cell proliferation.

Serum- and Glucocorticoid-Inducible Kinase 1 (SGK-1): Extensive searches of scientific literature did not yield specific studies detailing the inhibition of SGK-1 by 1-phenyl-1H-pyrrolo[2,3-c]pyridine or its direct analogues. This specific target appears to be an under-explored area for this particular chemical scaffold.

CompoundTarget KinaseIC50 (nM)Source(s)
Compound 22 CDK848.6
Compound 14c JAK33.5
Compound 14c JAK125
Compound 14c JAK213

Molecular Mechanisms of Kinase Binding and Regulation

The efficacy of pyrrolopyridine derivatives as kinase inhibitors stems from their ability to form specific molecular interactions within the ATP-binding pocket of the target kinase.

JAK3 Inhibition: Docking calculations for 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives revealed that the 1H-pyrrolo[2,3-b]pyridine ring mimics the pyrrolopyrimidine scaffold of other known JAK inhibitors and engages in hydrogen bond interactions with the hinge region of the ATP-binding site.

CDK8 Inhibition: Compound 22 acts as a type II inhibitor, meaning it binds to the kinase in its inactive DFG-out conformation. Its mechanism involves targeting CDK8 to indirectly inhibit β-catenin activity, which subsequently downregulates the WNT/β-catenin signaling pathway.

c-Met Inhibition: Molecular modeling of potential 1H-pyrrolo[2,3-b]pyridine inhibitors of c-Met predicted stable hydrogen bonds between the inhibitor and key amino acid residues Lys1110 and Met1160 in the kinase domain. mdpi.com

G-Protein Coupled Receptor (GPCR) Modulators (e.g., mGluR5 Allosteric Antagonism, GPR119 Agonism)

Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5) Allosteric Antagonism: The 1H-pyrrolo[2,3-c]pyridine scaffold has been successfully employed to create novel allosteric antagonists for mGluR5. A series of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides were discovered that act as negative allosteric modulators (NAMs), binding to a site distinct from the glutamate binding site to inhibit receptor signaling. These compounds demonstrated high in vitro potency, and structural modifications were able to improve physicochemical properties like aqueous solubility.

G-protein Coupled Receptor 119 (GPR119) Agonism: GPR119 is a target for type 2 diabetes due to its role in glucose-dependent insulin (B600854) secretion. While research has focused on various heterocyclic cores, derivatives of the related pyrrolo[3,4-c]pyridine scaffold have been developed as potent GPR119 agonists. For example, N-[3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl]benzenesulfonamide derivatives were optimized to yield potent and metabolically stable GPR119 agonists. Similarly, pyrazolo[3,4-c]pyridine derivatives have also been identified as nanomolar GPR119 agonists.

Enzyme Inhibition Mechanisms Beyond Kinases (e.g., Phosphodiesterase 4B (PDE4B), Enoyl-ACP Reductase (InhA))

Phosphodiesterase 4B (PDE4B) Inhibition: PDE4B is an enzyme involved in inflammatory pathways, making it a target for central nervous system diseases. A scaffold-hopping approach led to the identification of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as a novel series of potent and selective PDE4B inhibitors. Compound 11h from this series was found to be a PDE4B-preferring inhibitor that significantly inhibited TNF-α release from macrophages. Molecular modeling showed how these compounds interact with the enzyme's active site.

Enoyl-Acyl Carrier Protein (ACP) Reductase (InhA) Inhibition: InhA is a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, making it a key target for antitubercular drugs. While various inhibitor scaffolds for InhA have been reported, including pyrrolidine (B122466) carboxamides and pyrazoles, a review of the literature did not identify specific reports of this compound derivatives as direct InhA inhibitors. The primary inhibitors for this enzyme often form a ternary complex with InhA and its NAD+ cofactor or, like isoniazid, covalently modify the cofactor.

Interference with Cellular Processes and Signaling Pathways

Derivatives of the pyrrolopyridine scaffold have demonstrated significant activity in disrupting fundamental cellular processes essential for cancer cell proliferation and survival. These activities primarily involve the targeting of the microtubule network and the modulation of key signaling pathways that govern cell cycle progression and apoptosis.

Tubulin Dynamics and Microtubule Targeting

Certain pyrrolopyridine isomers have emerged as potent inhibitors of tubulin polymerization, a critical process for cell division. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are key components of the cytoskeleton and the mitotic spindle, making them a prime target for anticancer drugs. tandfonline.comnih.gov

A series of newly designed 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as inhibitors that bind to the colchicine (B1669291) site on β-tubulin. tandfonline.comsemanticscholar.orgresearchgate.net One of the most effective compounds, 10t (6-(1H-indol-5-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine), potently inhibited tubulin polymerization in vitro and markedly disrupted the microtubule dynamics in HeLa cells at a concentration of 0.12 μM. tandfonline.comnih.govnih.gov Molecular modeling suggests that compound 10t fits into the colchicine binding site, where it forms hydrogen bonds with key amino acid residues Thrα179 and Asnβ349. nih.govresearchgate.net This interference with microtubule structure and function leads to mitotic arrest, a hallmark of microtubule-targeting agents. nih.gov

Antiproliferative Activity of Compound 10t

Cell LineCancer TypeIC₅₀ (μM)Reference
HeLaCervical Cancer0.12 nih.gov
SGC-7901Gastric Cancer0.15 nih.gov
MCF-7Breast Cancer0.21 nih.gov

Cell Cycle Regulation and Apoptotic Pathway Induction Mechanisms

The disruption of microtubule dynamics by pyrrolopyridine derivatives directly triggers cellular mechanisms for cell cycle arrest and programmed cell death (apoptosis).

Flow cytometry analysis demonstrated that treatment with compound 10t caused a significant accumulation of HeLa cells in the G2/M phase of the cell cycle. semanticscholar.org Compared to a control group with 3.8% of cells in the G2/M phase, treatment with compound 10t led to a dose-dependent increase, arresting 9.6%, 40.6%, and 67.3% of cells at the G2/M phase. semanticscholar.org This arrest is a direct consequence of the disruption of the mitotic spindle, preventing the cell from completing mitosis.

Furthermore, these compounds effectively induce apoptosis. tandfonline.comnih.govsemanticscholar.org Studies on 1H-pyrrolo[2,3-b]pyridine derivatives, such as compound 4h , showed they could induce apoptosis in 4T1 breast cancer cells. rsc.org Similarly, the 2-oxo-1′H-spiro-indoline-3,4′-pyridine derivative 7 was found to significantly increase the apoptosis rate in Caco-2 colorectal cancer cells from 1.92% in untreated cells to 42.35%. nih.gov This induction of apoptosis is a crucial mechanism for the elimination of cancer cells that are halted during the cell cycle.

WNT/β-catenin Signaling Pathway Modulation

The WNT/β-catenin signaling pathway is a critical regulator of cell proliferation and is often aberrantly activated in cancers, particularly colorectal cancer. Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent modulators of this pathway.

One study discovered a novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 22 , which acts as a potent inhibitor of cyclin-dependent kinase 8 (CDK8), a known colorectal oncogene. acs.org By targeting CDK8, compound 22 indirectly inhibits the activity of β-catenin, leading to the downregulation of the WNT/β-catenin signaling pathway. acs.org This inhibition was shown to suppress the proliferation and migration of colorectal cancer cells. acs.orgresearchgate.net

Another class of 1H-pyrrolo[2,3-b]pyridine compounds was found to inhibit Traf2- and Nck-interacting kinase (TNIK), another key component of the Wnt signaling pathway. researchgate.net The most potent of these compounds, 8g , effectively suppressed the aberrant transcriptional activation of Wnt signaling, highlighting a different mechanism by which this scaffold can modulate this critical cancer-related pathway. researchgate.net

Anti-infective Modalities and Target Identification (e.g., Anti-HIV-1, Antimycobacterial)

Beyond their anticancer properties, pyrrolopyridine derivatives have shown promise as anti-infective agents, with notable activity against HIV-1 and various mycobacterial species.

Anti-HIV-1 Activity

Several derivatives of the 1H-pyrrolo[3,4-c]pyridine scaffold have been synthesized and evaluated for their ability to inhibit HIV-1 replication. nih.govnih.gov Research has shown that 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates exhibit anti-HIV-1 activity. nih.govnih.gov The most active compound in one series, ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate (12j) , displayed significant anti-HIV-1 activity with a half-maximal effective concentration (EC₅₀) of 1.65 µM. nih.gov These compounds are believed to target the HIV-1 integrase (IN) enzyme, which is essential for integrating the viral DNA into the host cell's genome. nih.gov The pyrrolo[3,4-c]pyridine-1,3,6-trione scaffold, in particular, is seen as a promising base for developing compounds that can overcome drug resistance to existing integrase inhibitors. nih.gov

Antimycobacterial Activity

The pyrrolopyridine core is also being explored for its activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. One class of pyrrolo[3,4-c]pyridine-1,3(2H)-diones was identified as a novel class of antimycobacterials that target mycobacterial respiration by inhibiting the cytochrome bc1 complex, a validated drug target in Mtb. acs.org

In another study, a series of pyrrolo[3,2-c]pyridine Mannich bases were synthesized and evaluated. nih.gov Several of these compounds showed good antitubercular activity, with MIC values ≥6.25 μg/mL. nih.gov The standout compound, 1-((4-chloro-2-(cyclohexylmethyl)-1H-pyrrolo[3,2-c]pyridin-3-yl)methyl)piperidine-3-carboxamide (7t) , demonstrated excellent activity against Mtb with a minimum inhibitory concentration (MIC) of less than 0.78 μg/mL and showed low cytotoxicity, indicating a favorable selectivity index. nih.gov Additionally, compounds based on the 4-(pyridin-4-yl)-1H-pyrrolo[2,3-d]pyridazine structure have been synthesized and shown to possess antimycobacterial activity. latamjpharm.org

Antimycobacterial Activity of Pyrrolopyridine Derivatives

CompoundScaffoldMIC (μg/mL)Reference
Compound 7tPyrrolo[3,2-c]pyridine<0.78 nih.gov
Compound 7rPyrrolo[3,2-c]pyridine≥6.25 nih.gov
Compound 7uPyrrolo[3,2-c]pyridine≥6.25 nih.gov
4-(pyridin-4-yl) thieno[2,3-d]pyridazineThieno[2,3-d]pyridazine12.5 latamjpharm.org

Immunomodulatory Actions and Underlying Mechanisms

Derivatives of the 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine scaffolds have been identified as potent immunomodulators, primarily through their inhibition of key kinases involved in immune cell signaling. These findings suggest their potential use in treating autoimmune diseases and organ transplant rejection. nih.govresearchgate.net

Janus kinases (JAKs) are crucial for signaling a number of inflammatory and immune mediators. nih.gov A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as novel immunomodulators that target JAK3. nih.govresearchgate.netjst.go.jp By introducing specific chemical groups to the pyrrolopyridine ring, researchers significantly increased the JAK3 inhibitory activity. nih.govresearchgate.net Compound 14c was identified as a potent and moderately selective JAK3 inhibitor that demonstrated an immunomodulating effect on the proliferation of T cells stimulated by interleukin-2. nih.govresearchgate.net

Additionally, pyrrolo[3,2-c]pyridine derivatives have shown anti-inflammatory potential by inhibiting FMS kinase (also known as CSF-1R). nih.gov Over-expression of FMS contributes to inflammatory disorders like rheumatoid arthritis. The compound 1r was found to be a potent and selective FMS kinase inhibitor, showing superior potency in inhibiting the growth of bone marrow-derived macrophages compared to lead compounds. nih.gov This suggests that pyrrolopyridine derivatives could be developed as anti-inflammatory agents for treating immune-related diseases. nih.gov

Computational and Cheminformatics Approaches in 1 Phenyl 1h Pyrrolo 2,3 C Pyridine Research

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a fundamental computational technique used to predict the binding orientation and affinity of a ligand to a specific protein target. For the 1H-pyrrolo[2,3-c]pyridine scaffold, molecular modeling has been a key strategy in guiding the design of new derivatives.

Detailed Research Findings:

Research into 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potential potassium-competitive acid blockers (P-CABs) for the H+/K+-ATPase enzyme utilized a docking model to inform their design. nih.gov This modeling work was foundational in the decision to introduce various substituents at the 1-position of the pyrrolo[2,3-c]pyridine ring system. nih.gov The goal of adding a substituent at this position, such as a phenyl group, was to access and interact with two distinct lipophilic sites and nearby polar residues within the enzyme's binding pocket. nih.gov

The table below conceptualizes the role of different substituents at the 1-position of the 1H-pyrrolo[2,3-c]pyridine scaffold as guided by molecular docking principles described in the research. nih.gov

Substituent at 1-PositionPredicted Interaction with Target SiteRationale for Activity
Phenyl Group Occupies lipophilic pockets via hydrophobic interactions.Enhances binding affinity and specificity.
Small Alkyl Group Partial interaction with a single lipophilic site.Moderate enhancement of binding.
Polar Group Interaction with polar residues near the pocket entrance.Potentially improves solubility and forms hydrogen bonds.
No Substituent (H) Core scaffold interaction only.Baseline activity, serves as a reference point.

Molecular Dynamics Simulations to Elucidate Binding Kinetics and Conformational Stability

Specific molecular dynamics (MD) simulation studies for 1-Phenyl-1H-pyrrolo[2,3-c]pyridine were not available in the referenced literature. MD simulations are typically employed as a follow-up to molecular docking to provide a more dynamic picture of the ligand-protein complex. These simulations can assess the stability of the predicted binding pose over time, reveal the influence of solvent, and help in calculating binding free energies, offering deeper insights into the kinetics and thermodynamics of the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Compound Design

There are no specific Quantitative Structure-Activity Relationship (QSAR) models detailed for this compound in the provided search results. QSAR studies involve creating a mathematical model that relates the chemical structure of a series of compounds to their biological activity. For the broader class of isomeric pyrrolopyridines, such as 1H-pyrrolo[2,3-b]pyridine derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully developed to predict the activity of new inhibitors and guide further synthesis. imist.maresearchgate.net These models help identify which structural features (e.g., steric, electrostatic, hydrophobic) are critical for enhancing biological activity. imist.ma

Fragment-Based Drug Design (FBDD) and Virtual Screening Strategies in Lead Discovery

Information detailing fragment-based drug design (FBDD) or specific virtual screening campaigns leading to the discovery or optimization of this compound is not available in the reviewed sources. FBDD involves screening small chemical fragments for weak binding to a target, which are then grown or linked to create more potent leads. Virtual screening, a related technique, uses computational methods to search large compound libraries for molecules that are likely to bind to a drug target, thereby prioritizing them for experimental testing.

In silico ADMET Prediction and Optimization Strategies for Lead Compounds

While the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a standard component of modern drug discovery pipelines, specific ADMET profile data for this compound was not found in the search results. For related isomeric scaffolds, studies have reported the use of in silico tools to examine the ADMET characteristics of newly designed compounds to ensure they possess favorable drug-like properties before committing to synthesis. imist.ma

Q & A

Q. What are the common synthetic routes for preparing 1-Phenyl-1H-pyrrolo[2,3-c]pyridine derivatives?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization and functionalization. For example, ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate is synthesized via nucleophilic substitution (NaH/MeI in THF) followed by Suzuki-Miyaura cross-coupling (Pd catalysts, boronic acids). Purification via column chromatography ensures high yields (>70%) and purity . Bromination steps (e.g., NBS in DMF) introduce halogen substituents for further derivatization .

Q. What biological activities are associated with pyrrolo[2,3-c]pyridine scaffolds?

  • Methodological Answer : These compounds exhibit diverse activities:
  • Anticancer : Inhibition of fibroblast growth factor receptors (FGFRs) via competitive ATP-binding site interactions .
  • Anti-inflammatory : Modulation of COX-2 and NF-κB pathways in structural analogs .
  • Antimicrobial : Disruption of bacterial cell wall synthesis in Gram-positive strains .
  • Proton pump inhibition : Reversible binding to gastric H+/K+-ATPase, demonstrated in preclinical models .

Q. What analytical techniques are critical for characterizing pyrrolo[2,3-c]pyridine derivatives?

  • Methodological Answer :
  • Thin-layer chromatography (TLC) and HPLC monitor reaction progress and purity .
  • NMR spectroscopy (1H, 13C) confirms regiochemistry, with aromatic protons appearing δ 7.2–8.5 ppm .
  • X-ray crystallography resolves substituent orientation in crystalline derivatives (e.g., 5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in multi-step syntheses?

  • Methodological Answer :
  • Temperature control : Reflux in dioxane (105°C) ensures complete cross-coupling .
  • Catalyst selection : Pd(PPh3)4 enhances Suzuki-Miyaura coupling efficiency compared to Pd(OAc)2 .
  • Purification : Gradient elution in column chromatography (hexane:EtOAc 4:1 to 1:1) minimizes byproduct co-elution .

Q. How do structural modifications influence the biological activity of these compounds?

  • Methodological Answer :
  • Electron-withdrawing groups (e.g., -CF3 at position 5) enhance metabolic stability and target affinity (IC50 < 100 nM for FGFR1) .
  • Chloro substituents (e.g., at position 7) improve cytotoxicity in cancer cell lines (e.g., IC50 = 1.2 μM in MCF-7) by disrupting hydrophobic pocket interactions .
  • Phenylsulfonyl groups increase solubility and bioavailability, as shown in pharmacokinetic studies (t1/2 = 6.5 hrs in murine models) .

Q. How can researchers resolve contradictions in reported mechanisms of action (e.g., FGFR vs. CDK inhibition)?

  • Methodological Answer :
  • Target profiling : Use kinase selectivity panels to assess off-target effects (e.g., Eurofins KinaseProfiler) .
  • Structure-activity relationship (SAR) studies : Compare analogs (e.g., 3f vs. 1l) to identify substituents dictating CDK1 vs. FGFR selectivity .
  • Molecular docking : Simulate binding poses in FGFR1 (PDB: 3RH0) and CDK1 (PDB: 6GU2) to rationalize divergent activities .

Data Contradictions and Resolution

  • Example : While some studies emphasize FGFR inhibition , others highlight CDK1 targeting in antitumor analogs . This divergence may arise from core scaffold flexibility, allowing interactions with distinct ATP-binding pockets. Researchers should validate targets using siRNA knockdown or CRISPR-edited cell lines to confirm mechanism specificity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.